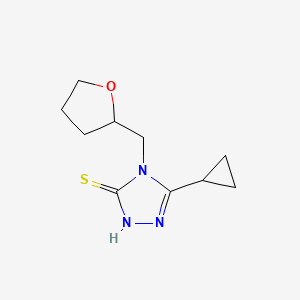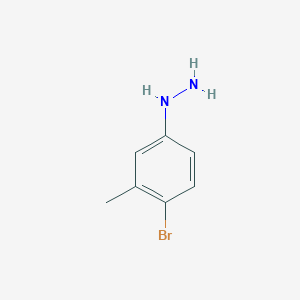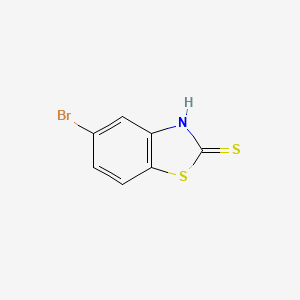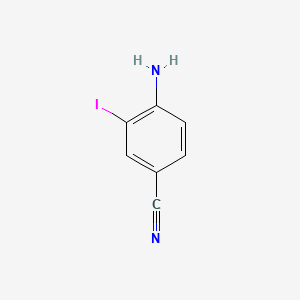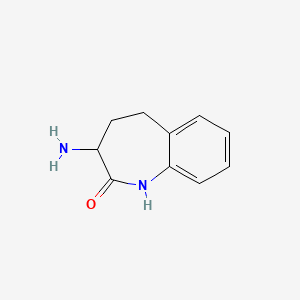![molecular formula C11H18N2O B1275689 [3-(2-Amino-1-methylethoxy)phenyl]dimethylamine CAS No. 887344-41-4](/img/structure/B1275689.png)
[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” is a unique chemical compound with the empirical formula C11H18N2O . It has a molecular weight of 194.27 . The IUPAC name for this compound is 3-(1-aminopropan-2-yloxy)-N,N-dimethylaniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O/c1-9(8-12)14-11-6-4-5-10(7-11)13(2)3/h4-7,9H,8,12H2,1-3H3 . The canonical SMILES string is CC(CN)OC1=CC=CC(=C1)N©C . These codes provide a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Stereochemistry and Conversion
- Research on the stereochemistry of similar compounds has shown that the conversion of hydroxy(phenyl)methyl compounds to amino and dimethylamino compounds involves inversion of configuration (Collins et al., 1989).
Asymmetric Synthesis
- The asymmetric synthesis of both enantiomers of a compound structurally related to “[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” has been achieved, showcasing the potential for developing specific forms of such compounds for varied applications (Philippo et al., 1997).
Nonlinear Optics and Optical Limiting
- Studies on metallophthalocyanines, which incorporate similar structural elements, have revealed significant nonlinear optical properties and optical limiting capabilities, highlighting potential applications in photonics (Bıyıklıoğlu et al., 2019).
Antiamnestic and Antihypoxic Activities
- Investigations into compounds with 2-(2-aminoethoxy) structures have shown potential antiamnestic and antihypoxic activities, indicating possible use in treating memory impairment and hypoxia (Ono et al., 1995).
Proton Transfer Equilibrium Reactions
- Proton transfer equilibrium reactions in some substituted 3H-indole probe molecules, sharing similarity in structure, emphasize the role of such compounds in studying fundamental chemical processes (Sarpal et al., 1993).
Anticonvulsant and Neurotoxic Properties
- Research on substituted N-phenyl derivatives of the phthalimide pharmacophore, which includes similar chemical groups, indicates their potential in developing anticonvulsant treatments (Vamecq et al., 2000).
Neurokinin-1 Receptor Antagonism
- A study on a neurokinin-1 receptor antagonist, which has structural similarities, suggests the potential application of such compounds in the treatment of emesis and depression (Harrison et al., 2001).
Antioxidant, Antitumor, and Antimicrobial Activities
- Investigations into pyrazolopyridine derivatives, related structurally, have displayed promising antioxidant, antitumor, and antimicrobial activities, suggesting a broad scope of biomedical applications (El‐Borai et al., 2013).
Antimicrobial and Hydrogen Peroxide Scavenging
- A series of derivatives similar to “[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine” has shown significant antimicrobial properties and hydrogen peroxide scavenging activity, indicating their utility in antimicrobial and antioxidant contexts (Malhotra et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1-aminopropan-2-yloxy)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9(8-12)14-11-6-4-5-10(7-11)13(2)3/h4-7,9H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBAFDNIUNIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC(=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397004 |
Source


|
| Record name | [3-(2-amino-1-methylethoxy)phenyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine | |
CAS RN |
887344-41-4 |
Source


|
| Record name | [3-(2-amino-1-methylethoxy)phenyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

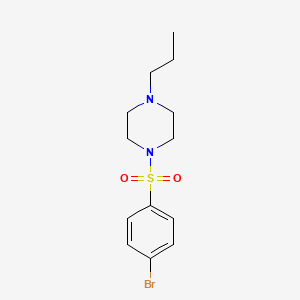
![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)
